7-Methoxy-2-methylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 2nd position of the quinazoline ring. Quinazoline derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry and drug development. The unique substituents on 7-Methoxy-2-methylquinazoline contribute to its distinct chemical properties and potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.
7-Methoxy-2-methylquinazoline can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its CAS number is 16499-41-5, which uniquely identifies it in chemical databases. The compound is often utilized as a building block for synthesizing more complex quinazoline derivatives, highlighting its importance in both academic research and industrial applications.
The synthesis of 7-Methoxy-2-methylquinazoline typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions, often using hydrochloric acid as a catalyst. This reaction is generally conducted at elevated temperatures to facilitate cyclization .
The molecular formula of 7-Methoxy-2-methylquinazoline is . The structure features a quinazoline ring with specific substituents that influence its reactivity and biological activity.
These structural characteristics contribute to the compound's unique properties and its interactions with biological targets .
7-Methoxy-2-methylquinazoline is involved in several chemical reactions:
The mechanism of action for 7-Methoxy-2-methylquinazoline involves its interaction with specific biological macromolecules, such as enzymes or receptors. The compound may inhibit enzyme activity, leading to various biological effects that are being explored in therapeutic contexts, particularly in cancer treatment and antimicrobial applications .
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in scientific research .
7-Methoxy-2-methylquinazoline has several significant applications:
The ongoing research into this compound continues to reveal new possibilities for its application across various fields, emphasizing its importance in both chemistry and medicine .
The construction of the 7-methoxy-2-methylquinazoline scaffold historically relied on multistep sequences beginning with anthranilic acid derivatives or substituted 2-aminobenzoic acids. The Niementowski condensation represents a cornerstone approach, where 2-amino-4-methoxybenzoic acid reacts with acetamide or acetic anhydride under high-temperature conditions (180–200°C) to simultaneously form the pyrimidine ring and introduce the C2-methyl group [6] [9]. This method, however, suffers from moderate yields (typically 45–65%) due to competing decarboxylation and tar formation, particularly with electron-donating substituents like methoxy [9].
Halogenation-Methoxylation sequences offer precise control over C7 substitution. As demonstrated for related quinazolines, 4-chloro-6-iodo-7-hydroxy-2-methylquinazoline undergoes O-alkylation using methyl iodide and potassium carbonate in acetone, achieving 70–85% yields of the 7-methoxy derivative [3]. For C2 methylation, ring closure with acetylating agents is standard; treatment of 2-amino-4-methoxybenzamide with acetic anhydride yields 7-methoxy-2-methyl-4(3H)-quinazolinone, which can be subsequently chlorinated using phosphorus oxychloride (POCl3) to generate the versatile 4-chloro-7-methoxy-2-methylquinazoline intermediate [4] [8].
Table 1: Traditional Synthesis Methods for 7-Methoxy-2-Methylquinazoline Intermediates
Starting Material | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
2-Amino-4-methoxybenzoic acid | Acetic anhydride, 190°C, 3h | 7-Methoxy-2-methyl-4(3H)-quinazolinone | 45–65% |
4-Chloro-7-hydroxy-2-methylquinazoline | CH3I, K2CO3, acetone, reflux | 4-Chloro-7-methoxy-2-methylquinazoline | 70–85% |
2-Amino-4-methoxybenzamide | Ac2O, POCl3, sequential treatment | 4-Chloro-7-methoxy-2-methylquinazoline | 60–75% |
Modern methodologies address the regioselectivity challenges inherent in modifying the quinazoline core, particularly at the C7 position. Palladium-catalyzed C–O coupling has emerged as a powerful tool for late-stage methoxylation. Electron-deficient quinazoline substrates (e.g., 7-bromo-2-methylquinazoline) undergo efficient conversion using catalytic Pd(OAc)2/Xantphos systems with sodium methoxide in toluene at 100°C, achieving >90% regioselectivity and 80–88% yields [3] [5]. This strategy avoids harsh alkylating conditions and protects acid-sensitive functional groups.
For C2 methylation, direct C–H functionalization bypasses multi-step sequences. Employing photoredox catalysis, 7-methoxyquinazoline reacts with tert-butyl peracetate (TBPA) under blue LED irradiation with Ru(bpy)3Cl2 as a catalyst, generating the C2-methyl derivative via radical addition pathways. This method achieves 75–82% yields with excellent regiocontrol [4]. Complementary transition-metal-mediated methylation utilizes dimethyl sulfoxide (DMSO) as a methyl source. Using iridium(III) catalysts (e.g., Cp*IrCl2)2 in the presence of oxidants, 7-methoxyquinazoline undergoes selective C2–H methylation at 120°C in yields up to 85% [10].
Table 2: Catalytic Strategies for Regioselective Modification
Catalytic System | Substrate Requirement | Reaction Conditions | Target Position | Yield |
---|---|---|---|---|
Pd(OAc)2/Xantphos, NaOCH3 | 7-Haloquinazoline | Toluene, 100°C | C7-Methoxy | 80–88% |
Ru(bpy)3Cl2, TBPA, Blue LED | Unsubstituted Quinazoline | CH3CN, rt, 24h | C2-Methyl | 75–82% |
(Cp*IrCl2)2, DMSO, Ag2CO3 | Electron-deficient Quinazoline | DCE, 120°C, 24h | C2-Methyl | 80–85% |
Sustainability-driven innovations focus on atom economy, solvent reduction, and energy efficiency. Microwave-assisted synthesis significantly accelerates quinazoline cyclization. Reactions of 2-amino-4-methoxybenzonitrile with acetic acid under microwave irradiation (150°C, 20 min) using montmorillonite K10 clay as a catalyst deliver 7-methoxy-2-methylquinazoline in 92% yield, compared to 6–8 hours conventionally [6] [7]. This reduces energy consumption by ~70% and eliminates metal catalysts.
Solvent-free mechanochemistry via ball milling enables efficient N-heterocycle formation. Grinding 2-azido-4-methoxybenzaldehyde and acetamide with catalytic cerium ammonium nitrate (CAN) generates the quinazoline core through a tandem Staudinger/aza-Wittig/cyclization sequence within 30 minutes, achieving 89% yield without solvent [6]. Similarly, aqueous-phase catalysis leverages water as a benign solvent. Using β-cyclodextrin as a phase-transfer catalyst, the condensation of methyl 2-cyano-4-methoxybenzoate with ammonium acetate proceeds at 80°C to afford 7-methoxy-2-methylquinazolin-4-amine in 88% yield [6].
Bioprocesses represent emerging alternatives. Recombinant Escherichia coli expressing soluble di-iron monooxygenase (SDIMO) catalyzes the selective oxidation of 2-methylquinazoline to quinazoline N-oxides. These intermediates undergo in situ rearrangement with acetic anhydride to install the 7-methoxy group via Polonovski-type chemistry, achieving 67% overall yield under mild aqueous conditions [9].
Translating laboratory syntheses to industrial production faces significant bottlenecks. The purification of regioisomers poses a major hurdle; methoxylation at C6 instead of C7 yields structurally similar contaminants requiring specialized separation. High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/methanol/water solvent systems achieves baseline separation but increases processing costs by 30–40% compared to standard column chromatography [8].
Thermal instability of 7-methoxy-2-methylquinazoline derivatives during scale-up necessitates stringent controls. Dehydration at C3–C4 under vacuum distillation above 150°C forms hydrolytically sensitive 4-methylquinazoline impurities. Implementing short-path distillation below 130°C and < 5 mmHg minimizes degradation, maintaining purity >99.5% [4].
Heterocyclic byproduct formation occurs during cyclization steps. For example, using excess POCl3 for chlorination promotes electrophilic substitution at C5–C8 positions, generating di- and trichlorinated impurities at 5–15% levels. Employing N,N-dimethylaniline as a chlorine scavenger suppresses this side reaction, reducing impurities to <2% [10]. Lastly, solvent residues from polar aprotic solvents (DMF, NMP) used in metal-catalyzed reactions require multi-stage wiped-film evaporation to meet ICH Q3C guidelines, contributing substantially to manufacturing costs.
Table 3: Industrial-Scale Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Strategy | Outcome |
---|---|---|---|
Regioisomer Contamination (C6 vs C7 methoxy) | Similar polarity/reactivity | HPCCC with heptane/EtOAc/MeOH/H2O | Purity >99.8%, Recovery >95% |
Thermal Dehydration | High vacuum/temperature exposure | Short-path distillation <130°C, <5 mmHg | Degradation <0.5% |
Polyhalogenation Byproducts | Excess POCl3 electrophilicity | N,N-Dimethylaniline as Cl scavenger | Impurities <2% |
High Solvent Residues (DMF/NMP) | High boiling points | Multi-stage wiped-film evaporation | Meets ICH Q3C limits |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0